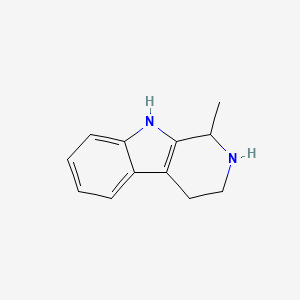
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
概要
説明
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C3H3F3O4SThis compound is primarily used as a reagent in organic synthesis, particularly for trifluoromethylation and perfluoroalkylation reactions .
作用機序
Target of Action
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is primarily used as a reagent in the trifluoromethylation of alkyl halides . It is also a broadly applicable reagent for perfluoroalkylations for aryl iodides and bromides .
Mode of Action
Under specific high concentration and high temperature conditions, MDFA has been found to act as a very efficient source of difluorocarbene . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) . In the presence of a demethylating reagent, such as iodide, MDFA releases difluorocarbene, which in the presence of triphenylphosphine forms difluoromethylene triphenylphosphonium ylide .
Result of Action
The result of MDFA’s action is the generation of difluorocarbene, a highly reactive species used in various chemical reactions . This can lead to the trifluoromethylation of alkyl halides and the perfluoroalkylation of aryl iodides and bromides .
Action Environment
The action of MDFA is influenced by environmental factors such as concentration and temperature . High concentrations and temperatures enhance its ability to act as a source of difluorocarbene . Safety precautions must be taken when handling MDFA due to its reactivity and potential hazards .
生化学分析
Biochemical Properties
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate plays a significant role in biochemical reactions due to its ability to introduce trifluoromethyl groups into organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-fluorine bonds, which are crucial in medicinal chemistry and agrochemicals . The nature of these interactions often involves the activation or inhibition of specific enzymes, leading to the modification of substrates and the formation of desired products.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them, depending on the context . This binding often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces. The compound’s ability to introduce trifluoromethyl groups also leads to changes in gene expression, as it can interact with DNA and RNA molecules, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under recommended storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes becoming more pronounced over time. For example, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism, which may have lasting impacts on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the stability and activity of certain proteins . At high doses, it can exhibit toxic or adverse effects, including skin and eye burns, gastrointestinal tract burns, and respiratory tract burns . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that catalyze the formation of carbon-fluorine bonds, leading to the production of fluorinated metabolites . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and behavior.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as hydrophobicity and molecular size, which affect its ability to diffuse through biological membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with DNA and RNA molecules, or in the cytoplasm, where it can modulate enzyme activity and protein interactions. These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be synthesized through the reaction of difluorocarbene with fluorosulfonyl acetate. The reaction typically involves the use of a difluorocarbene source, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, under specific conditions of temperature and concentration .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures .
化学反応の分析
Types of Reactions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of reactions, including:
Trifluoromethylation: It acts as a reagent for the trifluoromethylation of alkyl halides.
Perfluoroalkylation: It is used for the perfluoroalkylation of aryl iodides and bromides
Common Reagents and Conditions:
Trifluoromethylation: Common reagents include alkyl halides, and the reaction is typically carried out under anhydrous conditions with a suitable base.
Perfluoroalkylation: Aryl iodides and bromides are common substrates, and the reaction often requires the presence of a copper catalyst
Major Products:
Trifluoromethylation: The major products are trifluoromethylated alkyl compounds.
Perfluoroalkylation: The major products are perfluoroalkylated aryl compounds
科学的研究の応用
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:
Chemistry: It is widely used as a reagent for introducing trifluoromethyl and perfluoroalkyl groups into organic molecules, which are important in the development of pharmaceuticals and agrochemicals
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of their mechanisms of action and potential therapeutic uses
Medicine: It is involved in the synthesis of drug candidates, particularly those requiring trifluoromethyl or perfluoroalkyl groups for enhanced biological activity and stability
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
類似化合物との比較
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is also used as a difluorocarbene source and has similar reactivity characteristics
Difluoro(fluorosulfonyl)acetic acid ethyl ester: Another ester derivative with similar applications in organic synthesis
Uniqueness: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unique due to its high reactivity and efficiency as a difluorocarbene source. It offers a broad applicability in trifluoromethylation and perfluoroalkylation reactions, making it a valuable reagent in both academic and industrial research .
特性
IUPAC Name |
methyl 2,2-difluoro-2-fluorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJCAQADCPTHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338209 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-15-9 | |
| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate a viable alternative to Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in difluorocarbene generation?
A: [] Research has shown that under specific high-concentration, high-temperature conditions, this compound (MDFA) can effectively act as a difluorocarbene source. Its reactivity in these conditions is comparable to that of TFDA, a well-established reagent for this purpose. For instance, MDFA successfully converted the highly unreactive n-butyl acrylate to difluorocyclopropane with a 76% yield, demonstrating its efficacy.
Q2: How does this compound facilitate the synthesis of 1,1-difluoroalkenes?
A: [] this compound can act as a precursor to an in situ source of difluoromethylene triphenylphosphonium ylide. This ylide can then participate in a Wittig-type reaction with aldehydes or activated ketones, leading to the formation of 1,1-difluoroalkenes in good yields.
Q3: Are there applications of this compound beyond its use as a difluorocarbene source?
A: While primarily recognized for its difluorocarbene generation capabilities, research suggests potential applications of this compound in other areas. For example, studies have investigated its potential as a novel electrolyte additive for high-voltage lithium cobalt oxide/graphite pouch lithium-ion cells.
Q4: Has the use of this compound been explored in trifluoromethylation reactions?
A: Yes. Research indicates that this compound, in conjunction with copper (I) iodide and tetrabutylammonium iodide, can mediate the trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


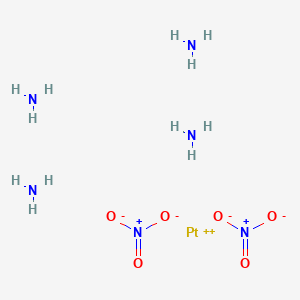

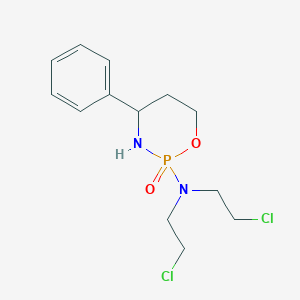
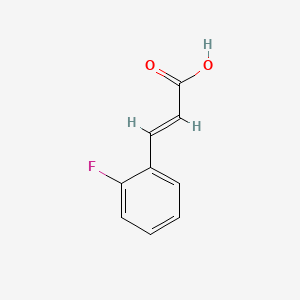
![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1205174.png)
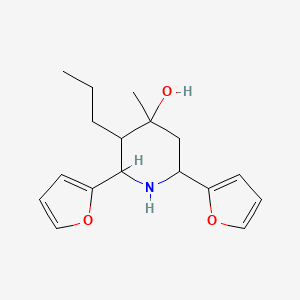

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)
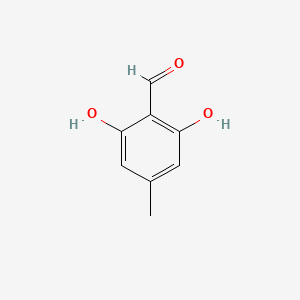
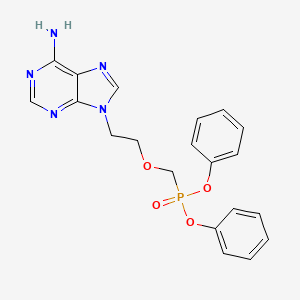

![N-methyl-3-phenyl-N-[2-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide](/img/structure/B1205181.png)
![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)
